(R)-3-Amino-4-methylpentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amine compound with a molecular formula of C6H15NO·HCl. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-4-methyl-2-pentanol.
Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions. This can be achieved by first converting the alcohol to a leaving group (e.g., tosylate) and then substituting it with an amine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-3-Amino-4-methylpentan-1-ol hydrochloride.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-methylpentan-1-ol hydrochloride may involve:
Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes, depending on the specific conditions used.
Reduction: The major product is a primary amine.
Substitution: The major products are new amine derivatives with various functional groups attached.
Scientific Research Applications
®-3-Amino-4-methylpentan-1-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-methylpentan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-4-methylpentanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Methyl-2-pentanol: The precursor used in the synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride.
Uniqueness
®-3-Amino-4-methylpentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3R)-3-amino-4-methylpentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHCPKBDXKMIX-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.